molecular formula C19H18N4O3 B2490797 N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 898411-27-3

N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No. B2490797
CAS RN: 898411-27-3
M. Wt: 350.378
InChI Key: GAFRCEBPIHLLBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds, including pyrroloquinoline derivatives, typically involves cyclization reactions, oxidative conditions, and the use of specific catalysts. For instance, the formation of pyrrolo[1,2-a]quinolines can be achieved through ligand-free Cu-catalyzed cycloaddition, utilizing ethyl 2-(quinolin-2-yl)acetates and (E)-chalcones under mild conditions with air as the sole oxidant, yielding moderate to good product yields (Yu et al., 2016). Such methodologies highlight the importance of catalysis and reaction conditions in synthesizing complex quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by NMR, MS, IR, UV-vis spectroscopy, and X-ray crystallography. These techniques provide detailed insights into the compound's structure, including its ionic nature, electronic properties, and conformational stability. The extensive computational and analytical characterizations ensure a comprehensive understanding of the molecule's structure and reactivity (Faizi et al., 2018).

Chemical Reactions and Properties

Pyrroloquinoline derivatives undergo various chemical reactions, including bromination, oxidation, and cycloadditions, leading to the formation of novel compounds with potential biological activities. These reactions are influenced by the substituents on the quinoline nucleus and the reaction conditions, demonstrating the compounds' versatility and reactivity (Medvedeva et al., 2022).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined through empirical studies and play a significant role in the compound's handling, storage, and application in synthesis and pharmacological research.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under different conditions, are essential for understanding the compound's behavior in chemical reactions and potential biological interactions. The electronic and structural properties, as determined by DFT calculations, provide insights into the compound's reactivity and stability, guiding its use in further chemical transformations and potential applications (Faizi et al., 2018).

Scientific Research Applications

Synthesis and Biological Activities

  • Synthetic Approaches and Fungicidal Activity : Research on derivatives of pyrroloquinolines, such as those synthesized by Kappe and Kappe (2009), reveals a focus on developing compounds with potential fungicidal activity. The study outlines the synthesis of pyrroloquinolin-4-ones, highlighting the chemical versatility and the possibility of tailoring these molecules for specific biological activities (Kappe & Kappe, 2009).

  • Anticoagulant Properties : Novichikhina et al. (2020) discussed the anticoagulant activity of new derivatives of pyrroloquinolin-2-ones, emphasizing their potential therapeutic applications in preventing blood clots. This research underscores the broader pharmacological potentials of pyrroloquinoline derivatives (Novichikhina et al., 2020).

Material Science and Coordination Chemistry

  • Fluorescent Sensors : The study by Mac et al. (2010) on the synthesis of a novel fluorescent dye based on the pyrazoloquinoline skeleton demonstrates the application of pyrroloquinoline derivatives in developing sensors for detecting inorganic cations. This highlights their utility in analytical chemistry and materials science (Mac et al., 2010).

  • Coordination Polymers : Wu et al. (2017) explored the self-assembly of coordination polymers using ligands related to quinoline and oxadiazole, showcasing the structural and functional diversity achievable with quinoline derivatives in the realm of coordination chemistry and materials science (Wu et al., 2017).

Antitubercular and Antifungal Activities

  • Antitubercular Activity : Ukrainets et al. (2007) synthesized derivatives of pyrroloquinoline and evaluated their antitubercular activity. Such studies indicate the potential of pyrroloquinoline compounds in contributing to the development of new treatments for tuberculosis (Ukrainets et al., 2007).

  • Antifungal and Antiplasmodial Evaluation : Vandekerckhove et al. (2015) prepared aminoquinoline derivatives and assessed their antifungal and antiplasmodial activities. This research highlights the potential of pyrroloquinoline derivatives in developing therapeutics against fungal infections and malaria (Vandekerckhove et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many similar compounds act by binding to specific enzymes or receptors, inhibiting their function .

Safety and Hazards

The safety and hazards associated with this compound would need to be assessed through toxicological studies. It’s important to handle all such compounds with appropriate safety precautions until their toxicity is known .

Future Directions

Future research could involve further exploration of the biological activity of this compound, potentially leading to the development of new pharmaceuticals .

properties

IUPAC Name

N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-16-9-14-8-15(7-13-4-2-6-23(16)17(13)14)22-19(26)18(25)21-11-12-3-1-5-20-10-12/h1,3,5,7-8,10H,2,4,6,9,11H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFRCEBPIHLLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CN=CC=C4)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide

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